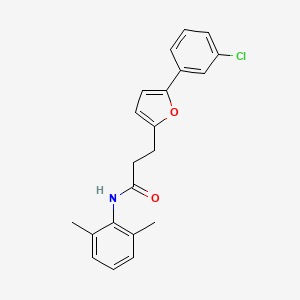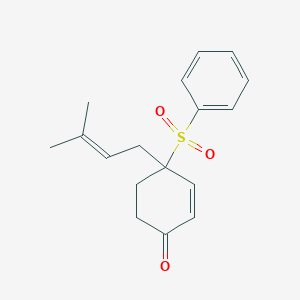
4-(Benzenesulfonyl)-4-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one: is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a phenylsulfonyl group and a 3-methyl-2-butenyl group attached to a cyclohexenone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the cyclohexenone in the presence of a base.
Attachment of the 3-methyl-2-butenyl Group: The 3-methyl-2-butenyl group can be attached through an alkylation reaction, where an appropriate alkyl halide reacts with the cyclohexenone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone ring or the 3-methyl-2-butenyl group.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexenone ring, converting it to an alcohol.
Substitution: The phenylsulfonyl group can be involved in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the cyclohexenone ring or the 3-methyl-2-butenyl group.
Reduction: The major product would be the corresponding alcohol.
Substitution: Products would vary depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features could be exploited to interact with biological targets, leading to the development of novel therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of materials with specific properties.
作用機序
The mechanism by which 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group and the cyclohexenone ring could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(phenylsulfonyl)-2-cyclohexen-1-one: Lacks the 3-methyl-2-butenyl group.
4-(3-methyl-2-butenyl)-2-cyclohexen-1-one: Lacks the phenylsulfonyl group.
4-(3-methyl-2-butenyl)-4-(methylsulfonyl)-2-cyclohexen-1-one: Contains a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
The presence of both the phenylsulfonyl group and the 3-methyl-2-butenyl group in 4-(3-methyl-2-butenyl)-4-(phenylsulfonyl)-2-cyclohexen-1-one makes it unique. These functional groups can influence the compound’s reactivity and interactions, providing distinct advantages in various applications.
特性
CAS番号 |
81842-32-2 |
|---|---|
分子式 |
C17H20O3S |
分子量 |
304.4 g/mol |
IUPAC名 |
4-(benzenesulfonyl)-4-(3-methylbut-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3S/c1-14(2)8-11-17(12-9-15(18)10-13-17)21(19,20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
InChIキー |
YYYOUZZFMKUUNL-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


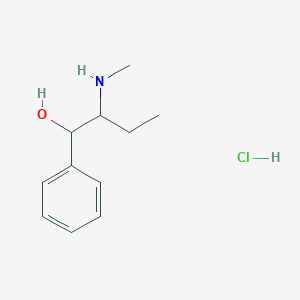

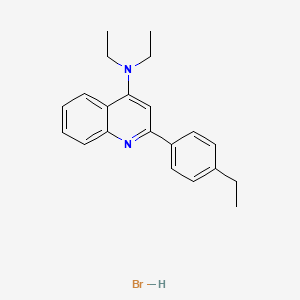
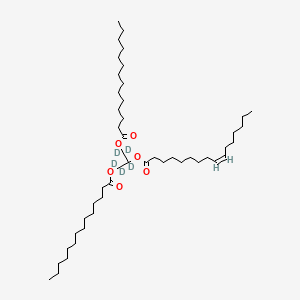




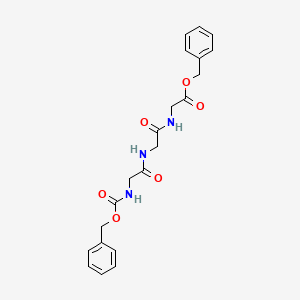
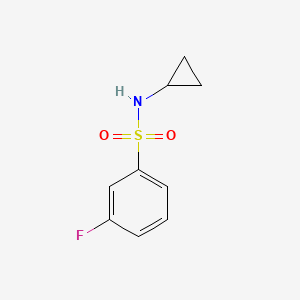

![3-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11941240.png)

